molecular formula C16H34OSn B1347045 Di-n-octyltin oxide CAS No. 870-08-6

Di-n-octyltin oxide

Cat. No.: B1347045
CAS No.: 870-08-6
M. Wt: 361.2 g/mol
InChI Key: LQRUPWUPINJLMU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Di-n-octyltin oxide is an organotin compound with the chemical formula C₁₆H₃₄OSn. It appears as an amorphous, white powder that is almost crystalline in nature. This compound is known for its use as a stabilizer and a catalyst in various chemical reactions, particularly in esterification, transesterification, and condensation reactions .

Mechanism of Action

Target of Action

Di-n-octyltin oxide (DOTO) is primarily used as a stabilizer and a catalyst . It is especially applicable for esterification reactions, transesterification reactions, and condensation reactions . Its primary targets are the reactants in these reactions, facilitating their transformation into desired products.

Mode of Action

DOTO interacts with its targets by accelerating the rate of chemical reactions. It acts as a catalyst in esterification, transesterification, and condensation reactions . Despite being less reactive than dibutyltin oxide, DOTO is increasingly used due to fewer regulatory restrictions .

Biochemical Pathways

For instance, in oleochemistry, DOTO catalyzes transesterification reactions for surfactant esters, lubricant esters, or fatty acid esters . It also supports polymer formation for a wide range of end-uses made of alkyd resins, polycarbonates, silicones, and polyurethanes .

Pharmacokinetics

It is known that doto is practically insoluble in water but soluble in organic solvents . This suggests that its bioavailability may be influenced by the presence of organic solvents.

Result of Action

The action of DOTO results in the facilitation of various chemical reactions. In the automotive industry, it is used for cathodic electro-submersible coating of components . It is also used as a curing catalyst in polyurethane coatings, in silicone-based systems, in polyester and alkyd resins . In oleochemistry, it catalyzes the formation of surfactant esters, lubricant esters, or fatty acid esters .

Action Environment

The action, efficacy, and stability of DOTO can be influenced by environmental factors. For instance, it is known to be sensitive to exposure to moist air or water . Therefore, it is recommended to store DOTO in a well-ventilated place and keep the container tightly closed .

Preparation Methods

Di-n-octyltin oxide is typically synthesized through the hydrolysis of di-n-octyltin dihalide with aqueous alkali in the presence of a hydrocarbon solvent. The reaction mixture is maintained at a temperature range of 60°C to 100°C during the hydrolysis process. The resulting this compound is then recovered from the reaction mixture . Industrial production methods often involve the use of commercial di-n-octyltin dihalide, which is obtained through the disproportionation reaction of stannic halide with tetra-n-octyltin or by the direct reaction of tin metal with n-octyl halide .

Chemical Reactions Analysis

Di-n-octyltin oxide undergoes several types of chemical reactions, including:

Common reagents used in these reactions include acids, alcohols, and other organic compounds. The major products formed from these reactions are esters, which are widely used in various industrial applications .

Properties

IUPAC Name

dioctyl(oxo)tin
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C8H17.O.Sn/c2*1-3-5-7-8-6-4-2;;/h2*1,3-8H2,2H3;;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQRUPWUPINJLMU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCC[Sn](=O)CCCCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H34OSn
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6029628
Record name Stannane, dioctyloxo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6029628
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

361.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Dry Powder
Record name Stannane, dioctyloxo-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.

CAS No.

870-08-6
Record name Dioctyltin oxide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=870-08-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Dioctyltin oxide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000870086
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Di-n-octyltin oxide
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=140743
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Stannane, dioctyloxo-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Stannane, dioctyloxo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6029628
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Dioctyltin oxide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.011.629
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name DIOCTYLTIN OXIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/643Q9V5VLS
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

Although 1,1,3,3-tetra-n-octyl-1,3-bis(3-methylbutyloxy)distannoxane was obtained by reacting di-n-octyl-diacetoxy tin and aqueous alkaline solution (aqueous potassium hydroxide solution) instead of directly reacting the di-n-octyl-diacetoxy tin obtained in step (I-2) with 3-methyl-1-butanol in step (I-3) to obtain dioctyl tin oxide, followed by reacting the dioctyl tin oxide with 3-methyl-1-butanol, since the dioctyl tin oxide was a solid thereby requiring the procedure of recovering the solid by filtration, the procedure is excessively complex in terms of industrial application.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Synthesis routes and methods II

Procedure details

Similarly, di-n-octyltin diiodide reacts with water to produce di-n-octyltin oxide according to the reaction:
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Di-n-octyltin oxide
Reactant of Route 2
Reactant of Route 2
Di-n-octyltin oxide
Reactant of Route 3
Reactant of Route 3
Di-n-octyltin oxide
Reactant of Route 4
Di-n-octyltin oxide
Reactant of Route 5
Di-n-octyltin oxide
Reactant of Route 6
Di-n-octyltin oxide
Customer
Q & A

Q1: What are the typical applications of Di-n-octyltin oxide?

A1: this compound is mainly employed as a catalyst in polymerization reactions. For instance, it effectively catalyzes the transesterification reaction between polycarbonate (PC) and poly (lactic acid) (PLA) during melt blending []. This catalytic activity improves the compatibility of the blend, ultimately enhancing its mechanical properties [].

Q2: How does this compound interact with other materials at the molecular level?

A2: this compound can form complexes with various ligands. For example, it reacts with (morpholinylthiocarbamoylthio)acetic acid to form a dimeric organotin complex [, ]. In this complex, this compound acts as a bridging unit, connecting with carboxylate ligands through oxygen atoms []. This coordination results in a distorted trigonal bipyramidal geometry around the tin atoms [].

Q3: What is the structural characterization of the this compound complex with (morpholinylthiocarbamoylthio)acetic acid?

A3: The this compound complex with (morpholinylthiocarbamoylthio)acetic acid, denoted as {[(n-C8H17)2Sn(O2CCH2CS2NC4H8O)]2O}2, exhibits a complex dimeric structure []. It crystallizes in the triclinic system with the space group P1 []. The crystal structure reveals a central four-membered Sn2O2 unit where two bridging oxygen atoms connect to an exocyclic tin atom []. This arrangement leads to five-coordinate tin atoms with a distorted trigonal bipyramidal geometry, further stabilized by weak coordination with carboxylate oxygen [].

Q4: What analytical techniques are typically used to characterize this compound and its complexes?

A4: Researchers utilize a combination of techniques to characterize this compound and its complexes. These include:

  • Elemental analysis: This method determines the percentage composition of elements within the compound, confirming its chemical formula [, ].
  • Infrared Spectroscopy (IR): IR spectroscopy helps identify functional groups present in the compound by analyzing their characteristic vibrational frequencies [, ].
  • Nuclear Magnetic Resonance (NMR): 1H NMR spectroscopy provides insights into the structure and bonding environment of hydrogen atoms within the molecule [, ].
  • X-ray single crystal diffraction: This powerful technique is employed to determine the crystal and molecular structure of the complex, revealing bond lengths, angles, and overall geometry [].

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.